molecular formula C12H10O3 B1589155 Methyl 7-hydroxy-2-naphthoate CAS No. 95901-05-6

Methyl 7-hydroxy-2-naphthoate

Cat. No. B1589155
CAS RN: 95901-05-6
M. Wt: 202.21 g/mol
InChI Key: NRAOMQRRELNKIQ-UHFFFAOYSA-N
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Description

“Methyl 7-hydroxy-2-naphthoate” is a chemical compound with the CAS Number: 95901-05-6 and a molecular weight of 202.21 . It is stored at room temperature in an inert atmosphere . It is involved in the biosynthesis of the naphthoic acid moiety in the chromophore of the enediyne antitumor antibiotic neocarzinostatin (NCS) .


Synthesis Analysis

The synthesis of “Methyl 7-hydroxy-2-naphthoate” can be achieved from Methanol and carbon monoxide and 7-hydroxy-2-naphthalenyl trifluoromethanesulfonate . Another method involves the reaction of 2-methoxyl group-6-naphthoic acid with Hydrogen bromide and acetic acid .


Molecular Structure Analysis

The molecular structure of “Methyl 7-hydroxy-2-naphthoate” is represented by the InChI Code: 1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3 .


Chemical Reactions Analysis

“Methyl 7-hydroxy-2-naphthoate” undergoes regiospecific methylation at the 7-hydroxy group of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid . It also recognizes other dihydroxynaphthoic acids as substrates and catalyzes regiospecific O-methylation .

Scientific Research Applications

Pharmacological Activities

Methyl 7-hydroxy-2-naphthoate, under various names such as 7-Methyljuglone (7-MJ), has demonstrated a range of pharmacological activities. This biologically active naphthoquinone, isolated mostly from the genus Diospyros and Euclea, exhibits antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. Its hemi-synthesis has been described in literature, highlighting its potential for further research and pharmaceutical applications (Mbaveng & Kuete, 2014).

Supramolecular Host Applications

Research on a piperidine substituted methyl 3-hydroxy-2-naphthoate, synthesized for application as a supramolecular host, revealed its ability to form colorless and light yellowish orange crystals in different solvents. The study of its polymorphism through various analytical techniques, including IR, UV-Visible spectroscopy, and X-ray crystallography, suggests potential in materials science and supramolecular chemistry (Sahoo et al., 2020).

Photophysical Properties

Methyl 7-hydroxy-2-naphthoate's photophysical properties have been explored in different self-organized supramolecular assemblies of micelles and niosomes formed by nonionic surfactants. This study, using fluorescence spectroscopy and transmission electron microscopy, indicates potential applications in the fields of photonics and nanotechnology (Wang et al., 2016).

Environmental Applications

In environmental science, 1-hydroxy-2-naphthoate, a related compound, has been identified as a metabolite in the phenanthrene-degradative pathway of certain microorganisms. The study of its degradation and the structure of its ring cleavage products provides insights into bioremediation processes and environmental pollution control (Adachi et al., 1999).

Anti-inflammatory Applications

Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, has been studied for its anti-inflammatory effects. It was found to inhibit the release of inflammatory markers and suppress key signaling pathways in macrophages, suggesting its potential for treating inflammatory diseases (Zhang et al., 2011).

Safety And Hazards

“Methyl 7-hydroxy-2-naphthoate” is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

“Methyl 7-hydroxy-2-naphthoate” has potential applications in the medical field due to its role in the biosynthesis of the naphthoic acid moiety in the chromophore of the enediyne antitumor antibiotic neocarzinostatin (NCS) . The increased global demand for VK2, a lipid-soluble vitamin that plays critical roles in inhibiting cell ferroptosis, improving blood clotting, and preventing osteoporosis, has inspired interest in novel production strategies .

properties

IUPAC Name

methyl 7-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAOMQRRELNKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435293
Record name METHYL 7-HYDROXY-2-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-hydroxy-2-naphthoate

CAS RN

95901-05-6
Record name METHYL 7-HYDROXY-2-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treat a mixture containing trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester (0.41 g, 14.1 mmol), Pd(OAc)2 (0.30 g, 1.38 mmol), bis-(diphenylphosphino)ferrocene (0.705 g, 1.27 mmol), Et3N (10.2 mL, 73.2 mmol), in MeOH (12 mL) and DMSO (18 mL) with carbon monoxide at 100 psi at 80° C. for 4 h. Pour the reaction mixture into ether (300 mL) and wash with brine (5×100 mL). Add EtOAc (250 mL), wash the organic layer with brine, dry over Na2SO4, and filter. Concentrate the filtrate to give the title compound as a tan solid (2.84 g, quant). 1H NMR (400 MHz, CDCl3) δ 3.98 (s, 3H), 7.23-7.29 (m, 2H), 7.78 (t, J=8.3 Hz, 2H), 7.88-7.90 (m, 1H), 8.43 (d, J=0.88 Hz, 1H).
Name
trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0.705 g
Type
catalyst
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Edwards, A Sparks, JC Voyta… - … of Bioluminescence and …, 1990 - Wiley Online Library
… yl-1,2-dioxetane (5) [lop4 mol/l, in the presence of lop3 mol/l methyl 7-hydroxy-2-naphthoate (7)] by lO-*mol/l sodium methoxide in DMSO exhibited chemiluminescence at 473 nm, with …
Number of citations: 67 onlinelibrary.wiley.com
A Akwabi-Ameyaw, JY Bass, RD Caldwell… - Bioorganic & medicinal …, 2008 - Elsevier
… Although methyl 7-hydroxy-2-naphthoate 3c is known in the literature, it was prepared from … the methyl ether with boron tribromide gave the desired methyl 7-hydroxy-2-naphthoate 3c. …
Number of citations: 133 www.sciencedirect.com
SH Han, AK Pandey, H Lee, S Kim, D Kang… - Organic Chemistry …, 2018 - pubs.rsc.org
The efficient synthesis of 2-naphthols is important for their further development as bioactive compounds and chiral ligands as well as other synthetic purposes. Herein, we describe the …
Number of citations: 21 pubs.rsc.org

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